molecular formula C16H25NO B311668 N-(2,3-dimethylphenyl)-2-ethylhexanamide

N-(2,3-dimethylphenyl)-2-ethylhexanamide

Cat. No.: B311668
M. Wt: 247.38 g/mol
InChI Key: ALLUOZWDPFVPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-Dimethylphenyl)-2-ethylhexanamide is an amide derivative characterized by a 2,3-dimethylphenyl aromatic group linked to a branched 2-ethylhexanamide chain. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity due to the alkyl chain and steric hindrance from the dimethyl substituents on the phenyl ring.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-ethylhexanamide

InChI

InChI=1S/C16H25NO/c1-5-7-10-14(6-2)16(18)17-15-11-8-9-12(3)13(15)4/h8-9,11,14H,5-7,10H2,1-4H3,(H,17,18)

InChI Key

ALLUOZWDPFVPOO-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC=CC(=C1C)C

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=CC(=C1C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features and Analogues

The following table highlights critical structural differences between N-(2,3-dimethylphenyl)-2-ethylhexanamide and related compounds:

Compound Name Aromatic Substituents Amide Chain Molecular Weight (g/mol) Notable Features
This compound 2,3-dimethylphenyl 2-ethylhexanamide 263.38 (calculated) Branched alkyl chain; electron-donating methyl groups
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide 2,3-dimethylphenyl Chloroacetamide + isopropyl 270.78 (calculated) Chlorine substituent enhances reactivity; isopropyl group increases steric bulk
N-(2-Aminophenyl)-2-ethylhexanamide 2-aminophenyl 2-ethylhexanamide 234.34 Amino group introduces polarity and hydrogen-bonding capacity
N-(2-Fluoro-5-nitrophenyl)hexanamide 2-fluoro-5-nitrophenyl hexanamide 254.26 Strong electron-withdrawing nitro group; fluorine enhances stability

Structural Insights :

  • Amide Chain : The branched 2-ethylhexanamide chain enhances lipophilicity, likely improving membrane permeability over linear chains (e.g., hexanamide in ).

Physicochemical Properties and Solubility Trends

While explicit solubility data are unavailable for this compound, comparisons with analogs suggest:

  • Lipophilicity : The branched ethylhexanamide chain increases logP compared to shorter or less-branched analogs, favoring lipid bilayer penetration .
  • Polarity: The absence of polar groups (e.g., -OH, -NH₂) in the target compound reduces water solubility relative to N-(2-aminophenyl)-2-ethylhexanamide .

Herbicidal and Agrochemical Potential

Compounds with 2,3-dimethylphenyl groups, such as 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide, are documented in pesticide literature as herbicides . The target compound’s dimethylphenyl group may similarly interfere with plant enzyme systems (e.g., acetolactate synthase inhibition). However, the lack of a chloro or methoxy substituent could reduce herbicidal potency compared to alachlor or pretilachlor derivatives .

Pharmacological Considerations

The ethylhexanamide chain’s lipophilicity may enhance blood-brain barrier penetration, a trait observed in neuroactive amides. However, the dimethylphenyl group’s steric effects could limit target binding efficiency compared to smaller substituents .

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